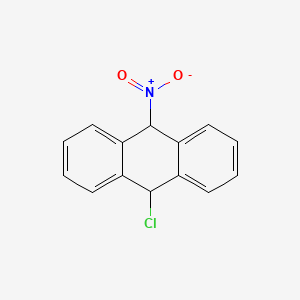

9-Chloro-10-nitro-9,10-dihydroanthracene

Description

Properties

CAS No. |

36101-18-5 |

|---|---|

Molecular Formula |

C14H10ClNO2 |

Molecular Weight |

259.69 g/mol |

IUPAC Name |

9-chloro-10-nitro-9,10-dihydroanthracene |

InChI |

InChI=1S/C14H10ClNO2/c15-13-9-5-1-3-7-11(9)14(16(17)18)12-8-4-2-6-10(12)13/h1-8,13-14H |

InChI Key |

IJHINNYNYMRJDP-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(C3=CC=CC=C3C(C2=C1)[N+](=O)[O-])Cl |

Canonical SMILES |

C1=CC=C2C(C3=CC=CC=C3C(C2=C1)[N+](=O)[O-])Cl |

Other CAS No. |

36101-18-5 |

Origin of Product |

United States |

Synthetic Methodologies for 9 Chloro 10 Nitro 9,10 Dihydroanthracene

Direct Electrophilic Addition Strategies to Anthracene (B1667546)

The synthesis of 9-Chloro-10-nitro-9,10-dihydroanthracene is primarily achieved through a direct electrophilic addition to the anthracene core. This approach leverages the reactivity of the 9 and 10 positions of anthracene, which are susceptible to attack by electrophiles.

A well-established method for preparing 9-Chloro-10-nitro-9,10-dihydroanthracene involves the sequential addition of nitric acid and hydrochloric acid to a suspension of anthracene. orgsyn.org The process begins with the nitration of anthracene, followed by the addition of a chloride source to the intermediate, resulting in the desired 1,4-addition product.

The reaction proceeds by suspending finely powdered anthracene in a suitable solvent, to which concentrated nitric acid is added slowly. orgsyn.org This initial step forms a solution containing the nitrated intermediate. Subsequently, a mixture of concentrated hydrochloric acid and the same solvent is introduced to the filtrate with vigorous stirring, causing the pale-yellow 9-Chloro-10-nitro-9,10-dihydroanthracene to precipitate out of the solution. orgsyn.org

The successful synthesis of 9-Chloro-10-nitro-9,10-dihydroanthracene relies on careful control of reaction parameters. The temperature must be maintained between 20–25°C during the addition of nitric acid, and it is crucial that the reaction temperature does not rise above 30°C. orgsyn.org Vigorous stirring is essential throughout the additions to ensure proper mixing and heat dissipation. orgsyn.org After the nitric acid addition is complete, the mixture is stirred for approximately one hour to ensure the reaction goes to completion before the addition of the hydrochloric acid solution. orgsyn.org

The stoichiometry of the reagents is a critical factor in maximizing the yield and purity of the product. A slight molar excess of nitric acid relative to anthracene is used to ensure complete consumption of the starting material. orgsyn.org A significantly larger excess of hydrochloric acid is then added to facilitate the capture of the carbocation intermediate by the chloride ion. orgsyn.org

Table 1: Optimized Reaction Conditions for Synthesis

| Parameter | Value/Condition | Source |

|---|---|---|

| Anthracene | 0.112 mole (20 g) | orgsyn.org |

| Nitric Acid (70%) | 0.126 mole (8 mL) | orgsyn.org |

| Hydrochloric Acid (37%) | 0.60 mole (50 mL) | orgsyn.org |

| Solvent | Glacial Acetic Acid | orgsyn.org |

| Temperature | 20–25°C (not to exceed 30°C) | orgsyn.org |

The choice of solvent plays a significant role in this synthesis. Glacial acetic acid is commonly employed as the solvent for several reasons. orgsyn.org It effectively suspends the solid anthracene, allowing for a controlled reaction with the nitric acid. orgsyn.org Furthermore, it is a polar protic solvent that can stabilize the ionic intermediates formed during the electrophilic addition process. The procedure specifies the use of glacial acetic acid for both suspending the anthracene and for mixing with the hydrochloric acid before its addition. orgsyn.org

The direct, one-pot synthesis of 9-Chloro-10-nitro-9,10-dihydroanthracene is a specific example of electrophilic addition. Other methods exist for the independent nitration or halogenation of anthracene, which typically lead to substitution products rather than addition products.

Nitration: Direct nitration of anthracene to yield 9-nitroanthracene (B110200) can be achieved using various reagents. firsthope.co.in However, using strong oxidizing agents like nitric acid can also lead to the formation of anthraquinone (B42736) as a byproduct. youtube.com To circumvent this, milder nitrating agents such as copper nitrate in glacial acetic acid or acetyl nitrate have been used. orgsyn.orgyoutube.com These methods directly substitute a hydrogen atom on the anthracene ring with a nitro group, primarily at the 9-position, rather than undergoing a 1,4-addition.

Halogenation: Similarly, the halogenation of anthracene can be accomplished through several pathways to produce substituted anthracenes. 9-Chloroanthracene (B1582455) has been prepared by reacting anthracene with agents like chlorine, t-butyl hypochlorite, phosphorus pentachloride, or cupric chloride. orgsyn.org N-halosuccinimides (NCS for chlorination, NBS for bromination) are also common reagents for halogenating aromatic compounds. researchgate.net These reactions generally result in the formation of 9-haloanthracene or 9,10-dihaloanthracene, which are aromatic substitution products. slideshare.net These alternative pathways stand in contrast to the synthesis of 9-Chloro-10-nitro-9,10-dihydroanthracene, which preserves a non-aromatic central ring through an addition mechanism. researchgate.net

Table 2: Comparison of Synthetic Pathways for Anthracene Derivatives

| Reaction Type | Reagents | Primary Product(s) | Mechanism | Source |

|---|---|---|---|---|

| Nitration/Chlorination | HNO₃ followed by HCl | 9-Chloro-10-nitro-9,10-dihydroanthracene | Electrophilic Addition | orgsyn.org |

| Nitration | HNO₃ / H₂SO₄ | 9-Nitroanthracene, Anthraquinone | Electrophilic Substitution | firsthope.co.inyoutube.com |

| Nitration | Acetyl nitrate | 9-Nitroanthracene | Electrophilic Substitution | youtube.com |

| Chlorination | CuCl₂ | 9-Chloroanthracene | Electrophilic Substitution | orgsyn.org |

| Chlorination | N-Chlorosuccinimide (NCS) | 9-Chloroanthracene | Electrophilic Substitution | researchgate.net |

Reaction of Anthracene with Nitric Acid and Hydrochloric Acid

Role as a Key Synthetic Intermediate in Organic Transformations

9-Chloro-10-nitro-9,10-dihydroanthracene is a valuable intermediate in organic synthesis, primarily due to its utility as a precursor for other anthracene derivatives. annalsofrscb.roproquest.com

The most prominent role of 9-Chloro-10-nitro-9,10-dihydroanthracene is as a stable, isolable intermediate in the synthesis of 9-Nitroanthracene. orgsyn.orgchemsrc.com The dihydroanthracene derivative can be readily converted to the aromatic 9-Nitroanthracene through an elimination reaction.

Intermediate in the Synthesis of 9-Aminoanthracene

The synthesis begins with the reaction of finely powdered anthracene suspended in glacial acetic acid. orgsyn.org Concentrated nitric acid is added slowly while maintaining a controlled temperature, typically not exceeding 30°C. orgsyn.org After the initial nitration, a mixture of concentrated hydrochloric acid and glacial acetic acid is introduced to the solution. This leads to the 1,4-addition of a nitro group and a chlorine atom across the 9- and 10-positions of the anthracene ring, precipitating the pale-yellow 9-Chloro-10-nitro-9,10-dihydroanthracene. orgsyn.org

This intermediate is then readily converted to 9-nitroanthracene. The elimination of hydrogen chloride (HCl) is typically achieved by treating the crude 9-Chloro-10-nitro-9,10-dihydroanthracene with a base, such as a warm sodium hydroxide (B78521) solution. This treatment results in the formation of crude orange 9-nitroanthracene. orgsyn.org

The final step is the reduction of the nitro group on 9-nitroanthracene to an amino group, yielding 9-Aminoanthracene. This transformation is commonly carried out using a slurry of stannous chloride (SnCl₂) and concentrated hydrochloric acid in acetic acid under thermal conditions, resulting in the desired 9-Aminoanthracene in good yield and high purity. acs.orgnih.govresearchgate.net

Research Findings Summary

The following interactive table summarizes the synthetic pathway from anthracene to 9-Aminoanthracene, highlighting the role of the 9-Chloro-10-nitro-9,10-dihydroanthracene intermediate.

| Step | Starting Material | Reagents | Intermediate/Product | Typical Yield | Reference |

| 1 | Anthracene | 1. Concentrated Nitric Acid in Glacial Acetic Acid2. Concentrated Hydrochloric Acid in Glacial Acetic Acid | 9-Chloro-10-nitro-9,10-dihydroanthracene | Not typically isolated | orgsyn.org |

| 2 | 9-Chloro-10-nitro-9,10-dihydroanthracene | 10% Sodium Hydroxide Solution | 9-Nitroanthracene | 60-68% (from Anthracene) | orgsyn.org |

| 3 | 9-Nitroanthracene | Stannous Chloride (SnCl₂), Concentrated Hydrochloric Acid in Acetic Acid | 9-Aminoanthracene | 69% | acs.orgnih.gov |

Mechanistic Elucidation of 9 Chloro 10 Nitro 9,10 Dihydroanthracene Formation

Detailed Analysis of Electrophilic Aromatic Addition Mechanisms

The reaction of anthracene (B1667546) with nitric acid in a non-nucleophilic solvent typically leads to oxidation products or complex mixtures. However, when the reaction is performed in acetic acid followed by the addition of a strong nucleophilic acid like hydrochloric acid, the stable addition product 9-Chloro-10-nitro-9,10-dihydroanthracene can be isolated as a pale-yellow precipitate. rsc.orgresearchgate.netorgsyn.org This outcome highlights a competitive pathway between aromatic substitution (EAS) and aromatic addition (AdEAr), with the latter being favored by the capture of the intermediate carbocation by a strong nucleophile.

The formation of the title compound proceeds through a well-established two-step electrophilic addition mechanism. The key reactive species and intermediates are outlined below.

Step 1: Formation of the Electrophile and Electrophilic Attack

The reaction is initiated by the formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. In the presence of a strong acid catalyst like sulfuric acid, this formation is rapid. organicchemistrytutor.commasterorganicchemistry.com However, even in a solvent like acetic acid, a sufficient concentration of the nitronium ion is generated to react with the electron-rich anthracene molecule. rsc.orgorgsyn.org

Anthracene's central ring is particularly susceptible to electrophilic attack due to the significant resonance stabilization of the resulting intermediate. stackexchange.com The attack of the nitronium ion on the C9 position of anthracene is the rate-determining step, leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. organicchemistrytutor.comstackexchange.com This intermediate is particularly stable because it preserves the aromaticity of the two flanking benzene (B151609) rings, which is energetically more favorable than forming a less stable naphthalene-like system that would result from an attack at the C1 or C2 positions. stackexchange.com

Step 2: Nucleophilic Capture of the Arenium Ion

Following its formation, the arenium ion is a potent electrophile. Instead of losing a proton from the C9 position to yield a substitution product, the carbocation is intercepted by the chloride ion (Cl⁻), a strong nucleophile present from the added hydrochloric acid. rsc.orgresearchgate.netorgsyn.org The chloride ion attacks the electron-deficient C10 position, resulting in the formation of the neutral 1,4-addition product, 9-Chloro-10-nitro-9,10-dihydroanthracene.

The key species involved in this mechanistic pathway are summarized in the table below.

| Species Type | Chemical Name/Description | Role in Mechanism |

| Reactant | Anthracene | The aromatic substrate undergoing addition. |

| Reagent | Nitric Acid (HNO₃) | Source of the electrophile. |

| Reagent | Hydrochloric Acid (HCl) | Source of the nucleophile (Cl⁻). |

| Electrophile | Nitronium Ion (NO₂⁺) | The active electrophilic species that attacks the anthracene ring. |

| Intermediate | 9-Nitroanthracenium Ion (Arenium Ion) | A resonance-stabilized carbocation formed after electrophilic attack at C9. |

| Nucleophile | Chloride Ion (Cl⁻) | Attacks the C10 position of the arenium ion. |

| Product | 9-Chloro-10-nitro-9,10-dihydroanthracene | The final 1,4-addition adduct. |

Regiochemistry

The regioselectivity of the addition is strongly dictated by the stability of the intermediate carbocation. Electrophilic attack on polycyclic aromatic hydrocarbons preferentially occurs at positions that maximize the aromatic stabilization energy in the resulting arenium ion.

Attack at C9: When the electrophile (NO₂⁺) attacks the C9 position of anthracene, the resulting positive charge at C10 is stabilized by two intact benzene rings. This intermediate retains a significant portion of the original resonance energy (approximately 72 kcal/mol, i.e., 2 x 36 kcal/mol for two benzene rings). organicchemistrytutor.com

Attack at C1/C2: An attack at the C1 or C2 positions would disrupt the aromaticity of an outer ring, leaving only a naphthalene-like system in the intermediate. The resonance energy of naphthalene (approx. 61 kcal/mol) is considerably less than that of two separate benzene rings, making this pathway kinetically less favorable. organicchemistrytutor.com

Therefore, the reaction proceeds almost exclusively via 9,10-addition, a classic example of a kinetically controlled process where the product distribution is determined by the relative activation energies of the competing pathways. stackexchange.comlibretexts.org

Stereochemistry

The stereochemical outcome of the nucleophilic addition of the chloride ion to the arenium ion intermediate determines the final geometry of the 9-Chloro-10-nitro-9,10-dihydroanthracene adduct. The arenium ion intermediate is planar at the C10 carbocation center. Consequently, the incoming chloride nucleophile can attack from either the same face as the nitro group (syn-attack) or the opposite face (anti-attack).

Syn-attack would lead to the cis-isomer, with both the chloro and nitro groups oriented on the same side of the central dihydroanthracene ring.

Anti-attack would result in the trans-isomer, with the substituents on opposite sides.

While specific stereochemical studies for 9-Chloro-10-nitro-9,10-dihydroanthracene are not widely reported, studies on analogous 9,10-disubstituted dihydroanthracenes show that both isomers are possible. rsc.orgrsc.org The trans isomer is often the thermodynamically more stable product due to reduced steric hindrance between the substituents. The conformation and stereochemistry of such adducts can be elucidated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish between cis and trans isomers based on the coupling constants of the protons at the C9 and C10 positions. rsc.orgrsc.org

Investigation of Post-Addition Rearrangement Pathways

The 9-Chloro-10-nitro-9,10-dihydroanthracene adduct is a stable, isolable intermediate but can readily undergo further reactions, most notably elimination, to restore the fully aromatic system. rsc.orgresearchgate.netorgsyn.org

The primary post-addition pathway is a base-induced 1,4-elimination of hydrogen chloride (HCl). rsc.orgorgsyn.org Treatment of the adduct with a base, such as sodium hydroxide (B78521), facilitates the removal of the proton from the C10 position and the chloride ion from the C9 position. This reaction typically follows an E2 mechanism, where the base abstracts the proton concurrently with the departure of the chloride leaving group, re-forming the pi bond in the central ring and yielding the aromatic substitution product, 9-nitroanthracene (B110200). rsc.orgorgsyn.org

This addition-elimination sequence is a common mechanistic theme in the electrophilic substitution reactions of anthracene and other polycyclic aromatic hydrocarbons, which have a relatively low energy cost for disrupting the aromaticity of the central ring. organicchemistrytutor.com

Comparison with Related Dihydroanthracene Addition Reactions

The formation of 9-Chloro-10-nitro-9,10-dihydroanthracene can be compared with other electrophilic addition reactions of anthracene that also proceed through 9,10-dihydroanthracene (B76342) intermediates. Halogenation reactions, in particular, offer a useful parallel.

When anthracene reacts with chlorine or bromine in an inert solvent, a 9,10-dihalo-9,10-dihydroanthracene adduct is formed. wikipedia.org This reaction also proceeds via a two-step mechanism: electrophilic attack by a polarized halogen molecule (or a halonium ion) to form a halonium ion intermediate, followed by nucleophilic attack by the corresponding halide ion.

The table below compares the key features of chloronitration with dichlorination.

| Feature | Chloronitration of Anthracene | Dichlorination of Anthracene |

| Electrophile | Nitronium Ion (NO₂⁺) | Polarized Chlorine (Cl₂), possibly Cl⁺ equivalent with a catalyst. |

| Nucleophile | Chloride Ion (Cl⁻) | Chloride Ion (Cl⁻) |

| Intermediate | 9-Nitroanthracenium Ion | 9-Chloroanthracenium Ion (or bridged chloronium ion) |

| Addition Product | 9-Chloro-10-nitro-9,10-dihydroanthracene | 9,10-Dichloro-9,10-dihydroanthracene |

| Subsequent Reaction | Elimination of HCl to form 9-nitroanthracene. | Elimination of HCl to form 9-chloroanthracene (B1582455). |

The stability and reactivity of the resulting dihydroanthracene adducts are influenced by the nature of the substituents. Both the nitro and chloro groups are electron-withdrawing, which affects the susceptibility of the adduct to subsequent elimination reactions. The addition-elimination pathway is a general strategy for achieving the formal substitution of anthracene at the 9-position, a testament to the delicate balance between addition and substitution chemistries in these extended π-systems. organicchemistrytutor.comwikipedia.org

Chemical Transformations and Derivative Synthesis from 9 Chloro 10 Nitro 9,10 Dihydroanthracene

Conversion Pathways to Aromatic Anthracene (B1667546) Derivatives

A primary pathway for the derivatization of 9-Chloro-10-nitro-9,10-dihydroanthracene involves the restoration of the stable aromatic anthracene system. This is readily achieved through elimination reactions or a sequence of elimination and reduction.

9-Chloro-10-nitro-9,10-dihydroanthracene is an intermediate in the synthesis of 9-nitroanthracene (B110200) from anthracene. lookchem.comorgsyn.org The final step in this synthesis is a classic example of an elimination reaction leading to aromatization. By treating the dihydroanthracene compound with a warm base, such as aqueous sodium hydroxide (B78521), hydrogen chloride (HCl) is eliminated from the molecule. lookchem.comarpgweb.com This process removes the substituents at the 9 and 10 positions that disrupt the planar, conjugated system, resulting in the formation of the fully aromatic 9-nitroanthracene. orgsyn.org The crude orange 9-nitroanthracene is then typically purified by recrystallization from glacial acetic acid. orgsyn.org

Table 1: Base-Induced Elimination for Aromatization

| Starting Material | Reagent | Product | Reaction Type |

| 9-Chloro-10-nitro-9,10-dihydroanthracene | 10% Sodium Hydroxide (aq), warm (60-70°C) | 9-Nitroanthracene | Elimination (Dehydrochlorination) |

Further transformation of the aromatic system can be achieved through reduction. While 9-nitroanthracene is the direct product of elimination, it serves as a crucial precursor to 9-aminoanthracene. arpgweb.comacs.org The synthesis of 9-aminoanthracene is accomplished by the reduction of 9-nitroanthracene. acs.org A common method involves heating a suspension of 9-nitroanthracene in glacial acetic acid and then adding a slurry of stannous chloride (SnCl₂) in concentrated hydrochloric acid. arpgweb.com This reaction efficiently reduces the nitro group (-NO₂) to an amino group (-NH₂), yielding 9-aminoanthracene, a compound noted for its green fluorescence and applications as a fluorescent probe. acs.org This two-step sequence, involving elimination followed by reduction, provides a clear pathway from 9-Chloro-10-nitro-9,10-dihydroanthracene to aromatic aminoanthracenes. arpgweb.comacs.org

Table 2: Reduction of 9-Nitroanthracene to 9-Aminoanthracene

| Starting Material | Reagents | Product | Reaction Type |

| 9-Nitroanthracene | 1. Stannous Chloride (SnCl₂) 2. Concentrated Hydrochloric Acid (HCl) 3. Glacial Acetic Acid | 9-Aminoanthracene | Reduction of Nitro Group |

Functionalization of the Dihydroanthracene Framework

Beyond aromatization, the 9-Chloro-10-nitro-9,10-dihydroanthracene scaffold can be directly functionalized, retaining the dihydroaromatic core. This is primarily achieved through nucleophilic substitution at the C-9 position, where the chloride ion acts as a good leaving group. This allows for the introduction of various functionalities, including those containing chalcogens like selenium and tellurium.

Novel organoselenium compounds can be synthesized using 9-Chloro-10-nitro-9,10-dihydroanthracene as a precursor. The reaction involves the nucleophilic substitution of the chlorine atom by a selenocyanate anion (-SeCN). Specifically, the reaction between 9-Chloro-10-nitro-9,10-dihydroanthracene and potassium selenocyanate (KSeCN) yields the selenocyanate derivative, 9-nitro-10-selenocyanato-9,10-dihydroanthracene. This synthesis provides a method for incorporating a selenium-containing functional group onto the dihydroanthracene structure.

In a similar fashion to organoselenium synthesis, the dihydroanthracene scaffold is also suitable for the preparation of organotellurium compounds. The methodology parallels the selenocyanate reaction, utilizing a tellurocyanate nucleophile. The reaction of 9-Chloro-10-nitro-9,10-dihydroanthracene with potassium tellurocyanate (KTeCN) results in the formation of 9-nitro-10-tellurocyanato-9,10-dihydroanthracene. This demonstrates the utility of the starting material for creating C-Te bonds, expanding the range of accessible chalcogen-containing derivatives.

Table 3: Synthesis of Organochalcogen Derivatives

| Starting Material | Nucleophile | Product | Reaction Type |

| 9-Chloro-10-nitro-9,10-dihydroanthracene | Potassium Selenocyanate (KSeCN) | 9-nitro-10-selenocyanato-9,10-dihydroanthracene | Nucleophilic Substitution |

| 9-Chloro-10-nitro-9,10-dihydroanthracene | Potassium Tellurocyanate (KTeCN) | 9-nitro-10-tellurocyanato-9,10-dihydroanthracene | Nucleophilic Substitution |

Further Derivatization at C-9 and C-10 Positions

The reactivity at the C-9 and C-10 positions of 9-Chloro-10-nitro-9,10-dihydroanthracene is central to its role as a synthetic intermediate. The C-9 position, bearing a chloro group, is an electrophilic center susceptible to attack by various nucleophiles, leading to substitution products as seen in the synthesis of organoselenium and organotellurium compounds. The C-10 position is substituted with a nitro group. In photochemical reactions of similar 9-nitroanthracene derivatives, the nitro group can rearrange to a nitrite (B80452), which can lead to the formation of anthraquinone-like structures. nih.gov The interplay between the substituents at these two positions dictates the primary reaction pathways, which are dominated by either nucleophilic substitution at C-9 or elimination of HCl across the C-9 and C-10 positions to yield aromatic systems.

Spectroscopic and Structural Characterization Methodologies for Dihydroanthracene Adducts

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 9-Chloro-10-nitro-9,10-dihydroanthracene, the ¹H NMR spectrum is expected to show distinct signals for the protons on the dihydroanthracene core and the aromatic rings.

The protons at the 9 and 10 positions (H-9 and H-10) are of particular interest. Due to the presence of the electronegative chlorine and nitro groups, these protons are expected to be deshielded and appear at a lower field compared to the parent 9,10-dihydroanthracene (B76342), where the corresponding protons resonate around 3.8 ppm. chemicalbook.com The exact chemical shifts would depend on the stereochemical relationship between the chloro and nitro groups (cis or trans), which affects the local electronic environment of each proton.

The eight aromatic protons would likely appear as a complex multiplet in the region typical for aromatic compounds (approximately 7.0-8.5 ppm). oup.comchemicalbook.com The substitution on the central ring breaks the symmetry of the anthracene (B1667546) core, potentially leading to distinct signals for each of the aromatic protons. umich.eduresearchgate.net Coupling between adjacent protons would provide further information on their relative positions.

Table 1: Predicted ¹H NMR Chemical Shifts for 9-Chloro-10-nitro-9,10-dihydroanthracene

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-9 (methine) | ~ 5.0 - 6.0 | Doublet or Singlet (depending on H-10) |

| H-10 (methine) | ~ 5.5 - 6.5 | Doublet or Singlet (depending on H-9) |

Note: These are estimated values based on related structures and general NMR principles.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Since the natural abundance of ¹³C is low, spectra are typically recorded with proton decoupling, resulting in a single peak for each unique carbon atom. bhu.ac.in

For 9-Chloro-10-nitro-9,10-dihydroanthracene, the ¹³C NMR spectrum is expected to show 14 distinct signals, assuming no accidental equivalence. The carbons at positions 9 and 10, being directly attached to the electron-withdrawing chlorine and nitro groups, would be significantly shifted downfield. libretexts.orgorganicchemistrydata.org The C-9 carbon bonded to chlorine would likely appear in the range of 60-80 ppm, while the C-10 carbon attached to the nitro group would be expected in a similar or slightly more downfield region. libretexts.org

The aromatic carbons would resonate in the typical range of 120-150 ppm. oregonstate.edu The quaternary carbons at the ring junctions would also be identifiable within this region. The parent 9,10-dihydroanthracene shows its aliphatic carbons at around 36 ppm and aromatic carbons between 126 and 138 ppm. chemicalbook.com The significant downfield shift of C-9 and C-10 in the substituted compound is a key diagnostic feature. openstax.org

Table 2: Predicted ¹³C NMR Chemical Shifts for 9-Chloro-10-nitro-9,10-dihydroanthracene

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-9 (C-Cl) | ~ 60 - 80 |

| C-10 (C-NO₂) | ~ 70 - 90 |

| Aromatic CH | ~ 120 - 135 |

Note: These are estimated values based on substituent effects and data from related compounds.

Utilization of Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edu The IR spectrum of 9-Chloro-10-nitro-9,10-dihydroanthracene would be expected to show characteristic absorption bands corresponding to its specific functional groups.

The most prominent and diagnostic peaks would be those from the nitro group (NO₂). These typically appear as two strong bands corresponding to asymmetric and symmetric stretching vibrations. oup.com The asymmetric stretch is expected around 1540-1560 cm⁻¹, and the symmetric stretch is expected around 1345-1365 cm⁻¹.

The carbon-chlorine (C-Cl) stretch would give rise to a band in the fingerprint region, typically between 600 and 800 cm⁻¹. libretexts.org The spectrum would also feature absorptions for aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹. libretexts.org Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. compoundchem.com

Table 3: Characteristic IR Absorption Frequencies for 9-Chloro-10-nitro-9,10-dihydroanthracene

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | ~ 1540 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretch | ~ 1345 - 1365 | Strong |

| Aromatic C-H | Stretch | > 3000 | Medium |

| Aliphatic C-H | Stretch | < 3000 | Medium |

| Aromatic C=C | Stretch | ~ 1450 - 1600 | Medium-Weak |

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns. libretexts.org

For 9-Chloro-10-nitro-9,10-dihydroanthracene (C₁₄H₁₀ClNO₂), the molecular weight is approximately 259.69 g/mol . nih.govguidechem.com The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 259. Due to the presence of chlorine, an isotope peak (M+2) at m/z 261 with an intensity of about one-third of the M⁺ peak would be characteristic, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of nitroaromatic compounds often involves the loss of nitro-group-related fragments. nih.govresearchgate.net Common fragmentation pathways include the loss of a nitro group (NO₂, 46 Da) or a nitroso group (NO, 30 Da). semanticscholar.orgnih.gov The loss of the chlorine atom (Cl, 35/37 Da) is another plausible fragmentation pathway. Subsequent fragmentation of the dihydroanthracene skeleton could also occur.

Table 4: Expected Mass Spectrometry Data for 9-Chloro-10-nitro-9,10-dihydroanthracene

| Ion | m/z (for ³⁵Cl) | Description |

|---|---|---|

| [M]⁺ | 259 | Molecular Ion |

| [M+2]⁺ | 261 | Isotope Peak (due to ³⁷Cl) |

| [M-NO₂]⁺ | 213 | Loss of Nitro group |

| [M-Cl]⁺ | 224 | Loss of Chlorine atom |

X-ray Crystallography for Solid-State Structural Determination of Related Analogs

Advanced Research Prospects and Potential Applications of Dihydroanthracene Frameworks

Development as Building Blocks for Complex Organic Architectures

The dihydroanthracene framework serves as a robust and versatile starting point for the synthesis of more complex and functionally rich organic molecules. The specific substitution patterns on the dihydroanthracene core, such as in 9-Chloro-10-nitro-9,10-dihydroanthracene, offer reactive handles for further chemical transformations.

One of the primary methods to create dihydroanthracene-based building blocks is through Diels-Alder reactions. Anthracene (B1667546) acts as a diene, reacting with various dienophiles at its 9- and 10-positions to form 9,10-dihydroanthracene (B76342) adducts. researchgate.net For instance, the reaction of anthracene with maleic anhydride (B1165640) yields 9,10-dihydroanthracene-9,10-α,β-succinic anhydride, a key intermediate for further functionalization. tandfonline.comscribd.com This anhydride can then be reacted with a variety of amines and hydrazines to produce a library of imide derivatives, demonstrating the modularity of the dihydroanthracene framework. tandfonline.comresearchgate.net

The synthesis of 9,10-disubstituted dihydroanthracenes is crucial for their application as building blocks. For example, 9,10-Dichlorooctafluoroanthracene has been synthesized and established as a synthon for n-type organic semiconductors. researchgate.netnih.gov Its reaction with phenylboronic acid under Suzuki-Miyaura coupling conditions yields octafluoro-9,10-diphenylanthracene, a material with potential for efficient electron transport in solid-state devices. researchgate.net Similarly, the reduction of substituted anthraquinones using a mixture of hydriodic acid, phosphorus, and iodine provides a pathway to various substituted 9,10-dihydroanthracenes. researchgate.net

The utility of these frameworks extends to the construction of large, complex architectures. A notable example is the synthesis of a hydrocarbon composed of three 9,10-dihydroanthracene units fused to a central triphenylene (B110318) ring, creating large, cup-shaped cavities with potential applications in host-guest chemistry. researchgate.net

Table 1: Examples of Dihydroanthracene-Based Building Blocks and Their Synthetic Precursors

| Building Block/Derivative | Precursor(s) | Synthetic Method | Reference(s) |

| 9-Chloro-10-nitro-9,10-dihydroanthracene | Anthracene, Nitric Acid, Hydrochloric Acid | Nitration followed by addition of HCl | orgsyn.org |

| 9,10-dihydroanthracene-9,10-α,β-succinic anhydride | Anthracene, Maleic Anhydride | Diels-Alder Reaction | tandfonline.comscribd.com |

| 9,10-dihydro-anthracene-9,10-α,β-succinimide derivatives | 9,10-dihydro-anthracene-9,10-α,β-succinic anhydride, Various amines | Condensation | tandfonline.comresearchgate.net |

| Octafluoro-9,10-diphenylanthracene | 9,10-Dichlorooctafluoroanthracene, Phenylboronic acid | Suzuki-Miyaura Coupling | researchgate.net |

| Substituted 9,10-dihydroanthracenes | Substituted anthraquinones | Reduction with HI/P/I2 | researchgate.net |

Exploration of Novel Reaction Pathways and Synthetic Strategies

Research into dihydroanthracene frameworks is continually uncovering novel reaction pathways and synthetic strategies. The dearomatization of anthracenes to form dihydroanthracenes is a key area of exploration, as it transforms readily available starting materials into more complex, three-dimensional structures. researchgate.net

A classic yet effective method for synthesizing the specific compound 9-Chloro-10-nitro-9,10-dihydroanthracene involves the nitration of anthracene in glacial acetic acid. orgsyn.org The addition of nitric acid to a suspension of anthracene yields an intermediate that, upon treatment with hydrochloric acid, precipitates as the pale-yellow 9-Chloro-10-nitro-9,10-dihydroanthracene. orgsyn.org This adduct can then be converted to 9-nitroanthracene (B110200) through elimination upon treatment with a base like sodium hydroxide (B78521). orgsyn.org

The Diels-Alder reaction remains a cornerstone for accessing the dihydroanthracene core. researchgate.net The reaction of 9-substituted anthracenes with various dienophiles has been studied to understand the regioselectivity of these cycloadditions. orientjchem.org For example, the reaction of 9-chloroanthracene (B1582455) with 2-acetamidoacrylate produces a mixture of meta and ortho adducts. orientjchem.org

Beyond cycloadditions, transition metal-catalyzed reactions are emerging as powerful tools for synthesizing and functionalizing dihydroanthracenes. Palladium-catalyzed tandem reactions have been developed to generate substituted anthracene derivatives from diphenyl carboxylic acids and acrylates, involving C-H activation and intramolecular C-C bond formation. beilstein-journals.org While often leading to fully aromatic anthracenes, the dihydroanthracene framework is a key intermediate in many of these transformations.

Furthermore, photochemical methods are being explored to unlock new reaction pathways. For instance, visible light can be used to trigger novel reactions of diazoalkanes, which are versatile building blocks in their own right. rsc.orgresearchgate.net While not directly demonstrated with 9-Chloro-10-nitro-9,10-dihydroanthracene, the principles of photochemistry could potentially be applied to functionalize the dihydroanthracene scaffold in new ways.

Advancements in Green Chemistry Methodologies for Dihydroanthracene Synthesis

The principles of green chemistry, which aim to reduce waste and improve the efficiency of chemical processes, are increasingly being applied to the synthesis of dihydroanthracene derivatives. A significant advancement is the development of solvent-free and catalyst-free reaction conditions.

A prime example is the synthesis of 9,10-dihydro-anthracene-9,10-α,β-succinimide derivatives. tandfonline.comresearchgate.net This method involves the simple mixing and grinding of 9,10-dihydro-anthracene-9,10-α,β-succinic anhydride with various amines or hydrazines at room temperature. tandfonline.comresearchgate.net This solvent-free approach provides the desired products in quantitative yields within minutes, a stark contrast to conventional methods that often require heating in a solvent like toluene (B28343) for several hours. tandfonline.com This green methodology not only reduces reaction times and simplifies product isolation but also minimizes the use of hazardous organic solvents. tandfonline.comresearchgate.net

Another green approach involves neat (solvent-free) Diels-Alder reactions. scribd.com The reaction between anthracene and maleic anhydride can be performed by directly reacting the two solids, eliminating the need for a solvent like xylene. scribd.com This method is consistent with the principles of green chemistry by maximizing atom economy and minimizing waste. scribd.com

Furthermore, the development of visible-light-induced reactions represents a move towards more sustainable synthetic methods. A protocol for the photo-oxygenation of 9,10-dihydroanthracene to anthraquinone (B42736) using molecular oxygen (O2) has been developed, which proceeds without the need for extra catalysts or additives under ambient conditions. researchgate.net This process is initiated by the photoexcited state of the dihydroanthracene itself, which activates molecular oxygen. researchgate.net Such methods, which utilize light as a clean reagent, align well with the goals of green chemistry. researchgate.net The increasing focus on greener synthetic strategies is driven by both environmental concerns and the need for more efficient and sustainable chemical manufacturing processes. frontiersin.org

Computational Design and Predictive Studies for New Functional Derivatives

Computational chemistry has become an indispensable tool for designing new functional derivatives of dihydroanthracene and predicting their properties before their synthesis. Density Functional Theory (DFT) is a prominent method used in these studies to investigate the electronic structure, stability, and reactivity of these molecules.

Computational studies have been employed to understand the interactions of anthracene derivatives with other molecules. For example, the interaction of an anthracene-bis-N-acetylglyoxylic amide derivative with various anions was studied using DFT. researchgate.netnih.gov These calculations helped to identify the most likely binding sites and the nature of the interactions, such as hydrogen bonding. researchgate.netnih.gov Gas-phase calculations are particularly useful for screening multiple candidate molecules and highlighting their intrinsic electronic and structural properties without the influence of a solvent. researchgate.net

In the context of materials science, computational methods are used to predict the charge transport properties of organic semiconductors based on the dihydroanthracene framework. Theoretical work has shown that the charge mobility in these materials is related to the overlap of π molecular orbitals between adjacent molecules in the solid state. researchgate.net By computationally modeling the crystal packing of different dihydroanthracene derivatives, researchers can predict which molecular designs are more likely to form favorable π-stacked arrangements for efficient charge transport. researchgate.net For instance, DFT calculations were used to determine that 9,10-diphenyl-1,4-dihydroanthracene is the most thermodynamically stable among a series of studied dihydroanthracenes. researchgate.net

These predictive studies guide synthetic chemists in prioritizing which new derivatives to synthesize, saving significant time and resources. The synergy between computational design and experimental synthesis is crucial for the rapid development of new dihydroanthracene-based materials with tailored properties for applications in electronics, sensors, and beyond.

Q & A

Q. What are the established synthetic routes for 9-Chloro-10-nitro-9,10-dihydroanthracene, and what factors influence reaction efficiency?

The synthesis typically involves halogenation and nitration of anthracene derivatives. For example, chlorination of anthracene in CCl₄ at room temperature yields 9,10-dichloro-9,10-dihydroanthracene, which undergoes HCl elimination upon heating to form 9-chloroanthracene . Subsequent nitration can introduce the nitro group. Reaction efficiency depends on:

- Catalysts : Cupric halides (e.g., CuCl₂) improve halogenation yields .

- Solvent polarity : Non-polar solvents like CCl₄ favor selective chlorination .

- Temperature : Controlled heating prevents over-oxidation or decomposition .

Q. How can spectroscopic techniques confirm the structure of 9-Chloro-10-nitro-9,10-dihydroanthracene?

- ¹H NMR : Aromatic protons adjacent to electron-withdrawing groups (Cl, NO₂) show downfield shifts. For example, in similar compounds like 9-aminoanthracene derivatives, coupling constants (e.g., J = 8.5–9.0 Hz) confirm substitution patterns .

- IR Spectroscopy : Nitro groups exhibit strong asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) bands .

- UV-Vis : Conjugation effects from the nitro group shift absorption maxima to longer wavelengths (e.g., ~350–400 nm) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in bond lengths of nitro-substituted dihydroanthracenes?

Single-crystal X-ray diffraction provides precise bond metrics. For example:

- cis-9,10-Dinitro-9,10-dihydroanthracene shows C–N bond lengths of 1.45–1.48 Å and C–C bond elongation (1.54 Å) due to steric strain .

- Compare with 9,10-dimethylperoxy derivatives , where steric hindrance from substituents increases bond distortion (mean C–C bond = 1.52 Å) .

- Use refinement parameters (e.g., R factor < 0.05) to validate data quality .

Q. What computational methods predict the reactivity of 9-Chloro-10-nitro-9,10-dihydroanthracene in Diels-Alder reactions?

- Quantum Chemistry Calculations : Optimize transition-state geometries using density functional theory (DFT) to assess regioselectivity.

- QSPR Models : Corrate electronic descriptors (e.g., HOMO-LUMO gaps) with experimental reaction rates .

- Neural Networks : Train on datasets of anthracene derivatives to predict activation energies for nitro group participation .

Q. How do competing elimination and substitution pathways affect functionalization of 9,10-dihydroanthracene derivatives?

- Elimination : Heating 9,10-dichloro-9,10-dihydroanthracene in polar solvents (e.g., DMF) promotes HCl elimination to form 9-chloroanthracene .

- Substitution : Nitration in HNO₃/H₂SO₄ introduces nitro groups, but steric hindrance from chlorine may reduce yields. Use kinetic studies to optimize conditions .

Safety and Methodological Considerations

Q. What safety protocols are critical for handling 9-Chloro-10-nitro-9,10-dihydroanthracene?

Q. How can researchers address contradictions in reported spectral data for nitro-substituted anthracenes?

- Cross-Validation : Compare NMR data across solvents (e.g., DMSO-d₆ vs. CDCl₃) to identify solvent-induced shifts .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas to rule out impurities .

- Crystallographic Validation : Resolve ambiguities in substitution patterns using X-ray structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.